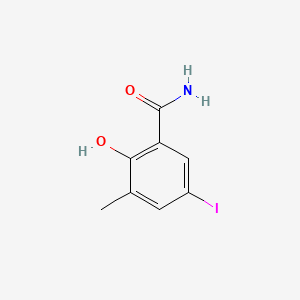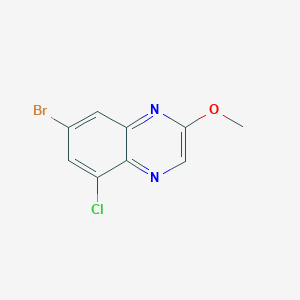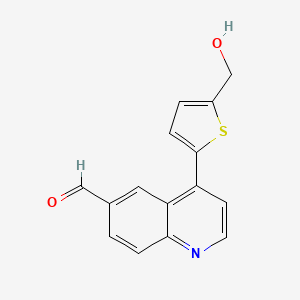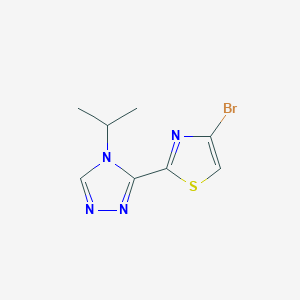
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole is a heterocyclic compound that features both a thiazole and a triazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The incorporation of a triazole ring further enhances the compound’s potential for various applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole typically involves the reaction of a thiazole derivative with a triazole precursor. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiazolidines are formed as a result of reduction reactions.
Scientific Research Applications
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and antitumor agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole is unique due to the presence of both thiazole and triazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C8H9BrN4S |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
4-bromo-2-(4-propan-2-yl-1,2,4-triazol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H9BrN4S/c1-5(2)13-4-10-12-7(13)8-11-6(9)3-14-8/h3-5H,1-2H3 |
InChI Key |
HJUUAQAJMVSYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


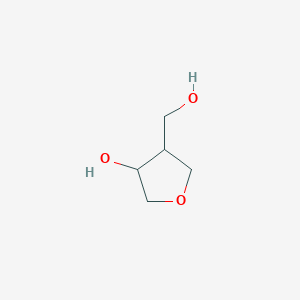
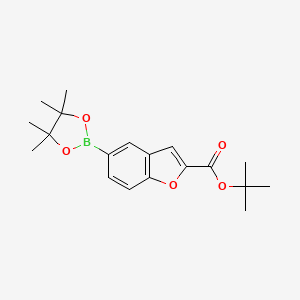
![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)
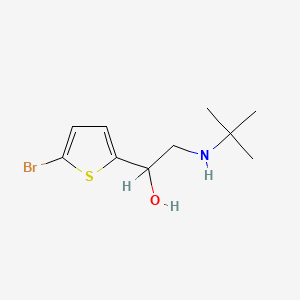
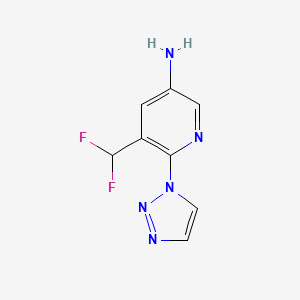

![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
